molecular formula C8H11NO3S B1265427 2-Amino-3,5-dimethylbenzenesulfonic acid CAS No. 88-22-2

2-Amino-3,5-dimethylbenzenesulfonic acid

Cat. No.: B1265427
CAS No.: 88-22-2
M. Wt: 201.25 g/mol
InChI Key: CFCXQQUQLZIZPI-UHFFFAOYSA-N
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Description

2-Amino-3,5-dimethylbenzenesulfonic acid is an organic compound with the molecular formula C8H11NO3S. It is a derivative of benzenesulfonic acid, characterized by the presence of amino and methyl groups at specific positions on the benzene ring. This compound is known for its applications in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dimethylbenzenesulfonic acid typically involves the sulfonation of 2-Amino-3,5-dimethylbenzene. The process can be summarized as follows:

    Sulfonation Reaction: 2-Amino-3,5-dimethylbenzene is treated with sulfuric acid (H2SO4) or oleum (fuming sulfuric acid) under controlled temperature conditions to introduce the sulfonic acid group (-SO3H) into the benzene ring.

    Neutralization: The resulting sulfonic acid derivative is then neutralized with a base such as sodium hydroxide (NaOH) to obtain the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dimethylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to form sulfinic or sulfenic acid derivatives.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Sulfinic or sulfenic acid derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-3,5-dimethylbenzenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dimethylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethylbenzenesulfonic acid
  • 2-Amino-3,5-dimethylbenzoic acid
  • 2-Amino-3,5-dimethylphenol

Uniqueness

2-Amino-3,5-dimethylbenzenesulfonic acid is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.

Properties

IUPAC Name

2-amino-3,5-dimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-5-3-6(2)8(9)7(4-5)13(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCXQQUQLZIZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058962
Record name Benzenesulfonic acid, 2-amino-3,5-dimethyl-
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Molecular Weight

201.25 g/mol
Source PubChem
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CAS No.

88-22-2
Record name 2-Amino-3,5-dimethylbenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-amino-3,5-dimethyl-
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Record name 2-Amino-3,5-dimethylbenzenesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-amino-3,5-dimethylbenzenesulfonic acid interact with copper ions in the studied compounds?

A1: In the study by [], this compound (HL2) acts as a ligand in compound 2, directly coordinating to the copper(II) ions through its sulfonate group. This is in contrast to some other sulfonate-containing compounds in the same study, where the sulfonate groups act only as counterions and do not directly interact with the copper centers. This difference in behavior highlights how subtle changes in ligand structure can impact coordination behavior.

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